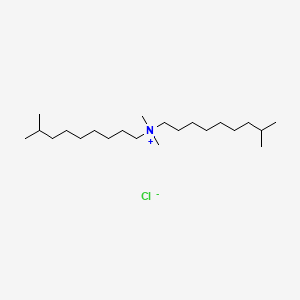

Diisodecyldimethylammonium chloride

Description

BenchChem offers high-quality Diisodecyldimethylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisodecyldimethylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

91490-94-7 |

|---|---|

Molecular Formula |

C22H48ClN |

Molecular Weight |

362.1 g/mol |

IUPAC Name |

dimethyl-bis(8-methylnonyl)azanium;chloride |

InChI |

InChI=1S/C22H48N.ClH/c1-21(2)17-13-9-7-11-15-19-23(5,6)20-16-12-8-10-14-18-22(3)4;/h21-22H,7-20H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

UINVIMVXKWJZJW-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCCC[N+](C)(C)CCCCCCCC(C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Diisodecyldimethylammonium Chloride (DIDAC): A Comprehensive Physicochemical Profile for Advanced Applications

This technical guide offers an in-depth examination of the fundamental physicochemical properties of Diisodecyldimethylammonium chloride (DIDAC). Tailored for researchers, scientists, and professionals engaged in drug development and formulation, this document transcends a mere listing of data. It provides a synthesized analysis, grounded in established scientific principles, to illuminate the causality behind DIDAC's behavior. A thorough understanding of these core characteristics is paramount for formulating effective, stable, and safe products, predicting its performance in complex systems, and ensuring regulatory compliance.

Molecular Identity and Structural Elucidation

Diisodecyldimethylammonium chloride (DIDAC) is a prominent member of the quaternary ammonium compound (QAC) family, classifying it as a cationic surfactant.[1] Its molecular architecture features two long, branched isodecyl chains and two methyl groups covalently bonded to a central, positively charged nitrogen atom, with a chloride anion providing charge neutrality.

A critical point of understanding lies in the term "isodecyl." This does not denote a single, linear C10 isomer but rather a complex mixture of branched-chain C10 isomers. This structural heterogeneity is a direct consequence of its synthesis, which typically involves the oligomerization of propylene. This isomeric complexity is a defining feature, not a defect. It significantly influences DIDAC's physical state, enhancing its liquidity at room temperature compared to linear-chain analogues, and contributes to its high biocidal efficacy.

Key Identifiers:

| Identifier | Value | Source |

| Chemical Name | Diisodecyldimethylammonium chloride | [2] |

| CAS Number | 7173-51-5 | [1][2] |

| EC Number | 230-525-2 | [1][2] |

| Molecular Formula | C₂₂H₄₈ClN | [1] |

| Average Molecular Weight | 362.08 g/mol | [1][3] |

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of DIDAC, which are foundational to its application in diverse formulations.

| Property | Value / Description | Significance in Formulation & Application |

| Appearance | Clear, pale yellow to straw-colored liquid.[2][4] | Indicates purity and allows for use in formulations where clarity is desired. Its liquid state facilitates ease of handling and blending. |

| Odor | Mild, almond-like or alcoholic.[4] | An important sensory parameter for final product formulations, especially in consumer-facing applications. |

| Solubility | Freely soluble in water; soluble in polar organic solvents like ethanol and acetone.[1][4] | High water solubility is essential for creating effective aqueous-based disinfectants and cleaners. Solubility in organic solvents provides versatility for non-aqueous or mixed-solvent systems. |

| Density | Approx. 0.93-0.98 g/cm³ at 20°C.[2] | A critical parameter for precise manufacturing, enabling accurate dosing and weight-to-volume calculations. |

| pH (1% aqueous solution) | Typically 6.0-8.0.[2] | A near-neutral pH range makes it compatible with a wide array of excipients and less corrosive to surfaces than highly acidic or alkaline biocides. |

| Boiling Point | >180°C.[3][5] | The high boiling point signifies low volatility, contributing to formulation stability during storage and ensuring the active ingredient remains on treated surfaces. |

| Vapor Pressure | <0.00001 Pa at 20°C.[3] | Extremely low vapor pressure confirms its non-volatile nature, which is crucial for maintaining concentration and for worker safety. |

| Flash Point | Approx. 96°C (closed cup) | A key safety metric for handling, storage, and transportation, indicating its flammability characteristics. |

Surface Activity: The Mechanism of Action

As a cationic surfactant, DIDAC's primary functions—whether as a biocide, conditioning agent, or emulsifier—are dictated by its behavior at interfaces. The molecule's amphipathic nature, with a hydrophilic quaternary ammonium "head" and two large, hydrophobic branched "tails," drives it to accumulate at interfaces like air-water, oil-water, and, most importantly, microbial cell membranes.

A fundamental parameter for any surfactant is its Critical Micelle Concentration (CMC). This is the concentration threshold above which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles. Above the CMC, properties like surface tension become relatively constant.

The Causality Behind CMC's Importance:

-

Biocidal Efficacy: The monomeric form of DIDAC is considered the most biocidally active. Individual molecules can more readily adsorb to and integrate with the negatively charged phospholipids in microbial cell membranes, leading to membrane disruption, leakage of essential cytoplasmic contents, and cell death.

-

Formulation Science: Micelle formation can significantly alter a formulation's properties, including its ability to solubilize oils, fragrances, or other poorly soluble components. Understanding the CMC is crucial for creating stable and effective microemulsions or other complex delivery systems.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) via Tensiometry

This protocol describes the standardized Du Noüy ring method for determining the CMC. The underlying principle is that as the concentration of a surfactant increases, it populates the air-water interface, reducing the solution's surface tension. This reduction continues until the interface is saturated, at which point micelles begin to form in the bulk solution, and the surface tension plateaus.

Materials & Equipment:

-

Precision Tensiometer (e.g., Krüss, Lauda) with a platinum-iridium Du Noüy ring

-

High-purity DIDAC standard

-

ASTM Type I or equivalent deionized water

-

High-precision analytical balance

-

Class A volumetric flasks and pipettes

-

Temperature-controlled sample vessels

Step-by-Step Methodology:

-

Solution Preparation: Prepare a concentrated stock solution of DIDAC in deionized water (e.g., 1000 mg/L). Perform a series of precise dilutions to create solutions spanning a wide concentration range expected to bracket the CMC (e.g., 0.1 to 500 mg/L).

-

Instrument Calibration & Ring Preparation: Calibrate the tensiometer according to the manufacturer's protocol using deionized water of a known surface tension. The Du Noüy ring must be impeccably clean; this is achieved by flaming it to a red heat in an alcohol lamp to burn off any organic residues. Allow it to cool completely.

-

Temperature Equilibration: Place each sample solution in the measurement vessel and allow it to equilibrate to a constant temperature (e.g., 25°C), as surface tension is temperature-dependent.

-

Measurement Cycle:

-

Immerse the clean ring below the surface of the sample solution.

-

Initiate the measurement cycle. The instrument will slowly raise the ring, forming a meniscus.

-

The force required to pull the ring from the surface is measured just before the meniscus breaks. This force is directly proportional to the surface tension.

-

Perform at least three replicate measurements for each concentration to ensure reproducibility.

-

-

Data Analysis & Interpretation:

-

Plot the average surface tension (mN/m) against the logarithm of the DIDAC concentration.

-

The resulting graph will exhibit two distinct linear regions. The first shows a sharp decrease in surface tension with increasing concentration. The second shows a plateau where surface tension remains nearly constant.

-

The CMC is determined from the intersection point of the two best-fit lines drawn through these regions.

-

Trustworthiness & Self-Validation: The integrity of this protocol is ensured by using high-purity standards, precise dilutions, and rigorous instrument calibration. The clear, sharp inflection point on the resulting plot serves as an internal validation of the data's quality, confirming that a distinct CMC has been accurately identified.

Stability and Degradation Profile

The chemical stability of DIDAC is a cornerstone of its utility, ensuring consistent performance throughout a product's shelf life and providing insight into its environmental persistence.

-

Thermal Stability: DIDAC demonstrates excellent thermal stability, as indicated by its high boiling point and low vapor pressure.[3][4] It withstands typical processing and long-term storage conditions without significant thermal decomposition.

-

pH Stability: It remains stable and effective across a broad pH range (approx. 5-9).[2] This robustness is a significant advantage, allowing for its inclusion in diverse formulations from slightly acidic to moderately alkaline without compromising its activity. However, at extreme pH values (>9), decomposition can be accelerated.[6]

-

Compatibility with Oxidizers: Strong oxidizing agents, such as sodium hypochlorite (bleach) or peracetic acid, will chemically degrade DIDAC, leading to a loss of antimicrobial efficacy. Co-formulation is therefore not recommended.

Logical Framework for Formulation Stability Assessment

The following diagram outlines a comprehensive workflow for evaluating the stability of a final product containing DIDAC. This systematic approach is essential for establishing product shelf-life and ensuring quality.

Caption: A logical workflow for the stability testing of a DIDAC-based product.

Formulation Compatibility

A deep understanding of DIDAC's compatibility is non-negotiable for the successful development of multi-component products. As a cationic molecule, its interactions are governed by electrostatic forces.

-

Compatible: DIDAC is highly compatible with other cationic surfactants and with non-ionic surfactants. This synergy is often exploited in advanced disinfectant-cleaners, where non-ionics provide detergency to lift soils, allowing the cationic DIDAC to effectively reach and kill microbes on the surface.

-

Incompatible: The primary and most critical incompatibility is with anionic materials. This includes anionic surfactants (e.g., sodium lauryl sulfate, soaps), thickeners (e.g., carbomers, xanthan gum), and other negatively charged polymers. The electrostatic attraction between the cationic DIDAC and anionic substances results in the formation of an insoluble complex, leading to precipitation and the deactivation of both components.

-

Material Compatibility: DIDAC exhibits excellent compatibility with a wide range of materials, including stainless steel, many plastics (HDPE, PP, PVC), and ceramics. However, it is always prudent to conduct specific compatibility testing with any proprietary materials, elastomers, or sensitive coatings.

Diagram: Core Compatibility Relationships

Caption: A summary of key chemical compatibilities for DIDAC in formulations.

Conclusion

The physicochemical properties of Diisodecyldimethylammonium chloride are inextricably linked to its high performance as a broad-spectrum biocide and versatile cationic surfactant. Its unique branched alkyl structure confers advantageous physical properties, while its cationic nature dictates its mechanism of action and formulation compatibility. By understanding and applying the principles outlined in this guide—from its molecular identity and surface activity to its stability and compatibility profiles—researchers and formulators can effectively leverage DIDAC to develop robust, stable, and highly efficacious products for a wide range of scientific and commercial applications.

References

-

PubChem Compound Summary for CID 23558, Didecyldimethylammonium Chloride . National Center for Biotechnology Information. [Link]

-

Laboratory assay of didecyldimethylammonium chloride (DDAC) . (2024, October 30). Filab. [Link]

-

Didecyldimethylammonium Chloride (DDAC) | Surfactant Grade . (n.d.). Universal Surfactants. [Link]

-

DIDECYLDIMETHYLAMMONIUM CHLORIDE . (n.d.). Ataman Kimya. [Link]

-

Didecyl Dimethyl Ammonium Chloride(D1021) . (n.d.). IRO Group Inc. [Link]

-

DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDAC) . (n.d.). Ataman Kimya. [Link]

-

Is didecyldimethylammonium chloride safe . (2026, January 9). Unilong Industry. [Link]

-

What is didecyl dimethyl ammonium chloride used for . (2025, December 16). Unilong Industry. [Link]

-

DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDMAC) . (n.d.). Ataman Kimya. [Link]

-

Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC) . (2012, June 29). EURL-SRM. [Link]

- Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms. (n.d.).

-

Effect of pH on the stability of methacholine chloride in solution . (1998, March). Respiratory Medicine. [Link]

Sources

- 1. Laboratory assay of didecyldimethylammonium chloride (DDAC) [blog.yeswelab.fr]

- 2. dravyom.com [dravyom.com]

- 3. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. krwater.com [krwater.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

critical micelle concentration (CMC) of Diisodecyldimethylammonium chloride

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Diisodecyldimethylammonium Chloride

This guide provides a comprehensive technical overview of the (DDAC), a cationic surfactant of significant interest to researchers, scientists, and drug development professionals. We will delve into the fundamental principles of micellization, present quantitative data for DDAC, explore the factors influencing its CMC, and provide detailed, field-proven experimental protocols for its accurate determination.

Introduction to Diisodecyldimethylammonium Chloride (DDAC)

Diisodecyldimethylammonium chloride, also known as Didecyldimethylammonium chloride or DDAC, is a quaternary ammonium compound (QAC) that functions as a potent cationic surfactant. Its molecular structure consists of a central, positively charged nitrogen atom bonded to two methyl groups and two isodecyl hydrophobic tails, with a chloride anion. This amphiphilic nature—possessing both a hydrophilic "head" and two hydrophobic "tails"—drives its behavior in solution and at interfaces.

DDAC is widely utilized for its broad-spectrum antimicrobial properties against bacteria, fungi, and viruses.[1] Its applications are extensive, ranging from disinfectants and sanitizers in medical and industrial settings to wood preservatives, algaecides in cooling towers, and as a component in textile finishing and personal care products.[1][2] In drug development, understanding the behavior of such surfactants is crucial for formulation, as they can act as solubilizing agents, emulsifiers, or penetration enhancers. The CMC is the single most important parameter governing these functions.

The Physicochemical Principle: Critical Micelle Concentration (CMC)

Surfactants, at very low concentrations in an aqueous solution, exist as individual molecules or monomers. These monomers tend to adsorb at interfaces (e.g., the air-water surface), orienting their hydrophobic tails away from the water, which results in a decrease in the solution's surface tension.[3]

As the surfactant concentration is increased, the interface becomes saturated with monomers. At a specific, well-defined concentration, the monomers begin to self-assemble spontaneously in the bulk of the solution into organized aggregates known as micelles .[4] This threshold is the Critical Micelle Concentration (CMC) . Above the CMC, the concentration of free monomers remains relatively constant, and any additionally added surfactant molecules form more micelles.[5] This transition is marked by abrupt changes in several physical properties of the solution, including surface tension, conductivity, osmotic pressure, and light scattering, providing the basis for its experimental determination.[4]

Caption: Logical flow of DDAC behavior as concentration increases past the CMC.

Quantitative CMC Data for Diisodecyldimethylammonium Chloride

The CMC is a specific value that is highly dependent on experimental conditions. For DDAC, a reported value provides a critical benchmark for formulation and research.

| Parameter | Value | Conditions | Source |

| CMC (mass/volume) | 650 µg/mL | 20 ± 0.5 °C | European Union (2015)[6] |

| Molecular Weight | 362.1 g/mol | - | PubChem[6] |

| CMC (Molarity, calculated) | ~1.80 mM | 20 ± 0.5 °C | - |

This value of ~1.80 mM serves as an excellent starting point for experimental design. However, it is imperative for researchers to recognize the factors that can significantly alter this value in their specific systems.

Key Factors Influencing the CMC of DDAC

The precise CMC of DDAC can be modulated by several environmental and structural factors. Understanding these influences is key to designing robust experimental systems and formulations.

| Factor | Effect on CMC | Scientific Rationale |

| Alkyl Chain Structure | Complex | Increasing linear alkyl chain length generally decreases the CMC due to greater hydrophobicity.[7] The two C10 chains of DDAC provide significant hydrophobic driving force for micellization. The "iso" branching may slightly increase the CMC compared to a linear C10 chain due to steric hindrance, which can disrupt efficient packing within the micelle core.[8] |

| Addition of Electrolytes | Decrease | For ionic surfactants like DDAC, adding salts (e.g., NaCl, KBr) shields the electrostatic repulsion between the positively charged quaternary ammonium head groups. This reduction in repulsion lowers the energy barrier for aggregation, thus decreasing the CMC.[5] |

| Temperature | Variable | The effect of temperature on ionic surfactants can be complex. Often, the CMC exhibits a U-shaped dependence, with a minimum CMC at a specific temperature. This is due to the interplay between decreased hydration of the hydrophilic head group at higher temperatures (favoring micellization) and disruption of structured water around the hydrophobic tails (disfavoring micellization).[9] |

| Organic Additives | Variable | The presence of other organic molecules, such as alcohols or co-solvents, can alter the bulk solvent properties and may also be incorporated into the micelles. This can either increase or decrease the CMC depending on the nature of the additive. |

Experimental Protocols for CMC Determination

The determination of a surfactant's CMC relies on detecting the sharp change in a physical property of the solution around the point of micellization.[3] For an ionic surfactant like DDAC, conductometry and tensiometry are two of the most reliable and widely used methods. These protocols are designed to be self-validating, as the clear inflection point in the data provides intrinsic confirmation of the phase transition.

Method 1: Determination by Surface Tensiometry

Principle: This method is based on the principle that as surfactant monomers are added to a solvent, they adsorb at the surface, reducing surface tension. Once the surface is saturated and micelles begin to form (at the CMC), the surface tension of the solution remains relatively constant.[3] A plot of surface tension versus the logarithm of surfactant concentration will show a distinct break point, which is the CMC.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of DDAC in high-purity, deionized water (e.g., 20 mM). Ensure the concentration is well above the expected CMC (~1.80 mM).

-

Serial Dilutions: Prepare a series of at least 15-20 dilutions from the stock solution. It is critical to create a range of concentrations that bracket the expected CMC, with sufficient data points both below and above it. A logarithmic dilution series is often efficient.

-

Temperature Equilibration: Place all solutions in a thermostated water bath to ensure all measurements are performed at a single, constant temperature (e.g., 25.0 ± 0.1 °C). Temperature control is crucial as surface tension is temperature-dependent.

-

Tensiometer Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using a substance with a known surface tension like pure water. The Wilhelmy plate or Du Noüy ring methods are standard.

-

Measurement: Beginning with the most dilute solution and progressing to the most concentrated, measure the surface tension of each sample. Thoroughly clean and dry the plate or ring between each measurement to prevent cross-contamination.

-

Data Analysis: Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the DDAC concentration (log C) on the x-axis. The resulting graph will show two linear regions. The CMC is determined from the concentration at the intersection point of the regression lines drawn through these two regions.

Caption: Experimental workflow for determining CMC using conductometry.

Conclusion

The critical micelle concentration is a cornerstone parameter for understanding and applying Diisodecyldimethylammonium chloride. With a reported CMC of approximately 1.80 mM, DDAC begins its self-assembly into micelles, a transition that fundamentally alters its solution properties and dictates its efficacy as a biocide, emulsifier, and formulation excipient. For professionals in research and drug development, the ability to both understand the factors that influence this value and to measure it accurately using robust methods like tensiometry and conductometry is essential for harnessing the full potential of this versatile cationic surfactant.

References

-

Park, S., & Seong, J. (2020). Formation of lamellar body-like structure may be an initiator of didecyldimethylammonium chloride-induced toxic response. Toxicology and Applied Pharmacology, 404, 115174. [Link]

-

Gaudino, E. C., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir, 36(21), 5795–5803. [Link]

-

Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Application Note. [Link]

-

Wang, L., et al. (2015). Micellar and Interfacial Behavior of Mixed Systems Containing Glycoside-Based Surfactant and Cationic Didecyldimethylammonium Chloride. Journal of Surfactants and Detergents. [Link]

-

ResearchGate. (n.d.). Cmc and c cmc values of quaternary ammonium salts 1a-1g at 25 °C. [Table]. [Link]

-

Nowak, I., et al. (2019). Effect of the alkyl chain length on micelle formation for bis(N-alkyl-N,N-dimethylethylammonium)ether dibromides. Comptes Rendus Chimie, 22(5), 414-419. [Link]

-

Li, Q., et al. (2023). Molecular Mechanisms by Which Linear Versus Branched Alkyl Chains in Nonionic Surfactants Govern the Wettability of Long-Flame Coal. Energy & Fuels. [Link]

-

NICNAS. (2016). Mono- and di-alkyl quaternary ammonium surfactants: Environment tier II assessment. Australian Government Department of Health. [Link]

-

Antos, D., et al. (2021). Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. International Journal of Molecular Sciences, 22(19), 10329. [Link]

-

Pires, D. P., et al. (2016). Quaternary ammonium surfactant structure determines selective toxicity towards bacteria: mechanisms of action and clinical implications in antibacterial prophylaxis. Journal of Antimicrobial Chemotherapy, 71(1), 115-127. [Link]

-

Park, H., et al. (2022). Ionic Character and Alkyl Chain Length of Surfactants Affect Titanium Dioxide Dispersion and Its UV-Blocking Efficacy. Polymers, 14(23), 5174. [Link]

-

Quora. (2020). Why does critical micelle concentration decrease with an increase in chain length hydrophobic portion (alkyl group)?. [Link]

-

Padilha, A. P. M., et al. (2016). The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. RSC Advances, 6(81), 77508-77519. [Link]

-

Ataman Kimya. (n.d.). DIDECYLDIMONIUM CHLORIDE. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Formation of lamellar body-like structure may be an initiator of didecyldimethylammonium chloride-induced toxic response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Molecular Mechanisms by Which Linear Versus Branched Alkyl Chains in Nonionic Surfactants Govern the Wettability of Long-Flame Coal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Structural and Physicochemical Profiling of Diisodecyldimethylammonium Chloride (DIDAC): A Technical Guide for Formulation Scientists

Executive Summary

Diisodecyldimethylammonium chloride (DIDAC) is a specialized, branched-chain quaternary ammonium compound (QAC) widely utilized in the formulation of high-performance disinfectants, sanitizers, and personal care preservatives. Often commercially sourced under trade names such as BTC 99 (Stepan Co.)[1], DIDAC represents a structural evolution from traditional linear QACs. This whitepaper provides an in-depth analysis of DIDAC’s molecular architecture, its structure-function causality in microbial membrane disruption, and self-validating analytical methodologies for its quantification.

Physicochemical Profiling & Structural Elucidation

Unlike its linear isomer didecyldimethylammonium chloride (DDAC), DIDAC features branched "isodecyl" alkyl chains (typically 8-methylnonyl groups). This structural nuance is critical: the branching introduces steric hindrance that alters the packing density of the surfactant molecules at the lipid-water interface. Consequently, DIDAC exhibits unique solubility profiles and micellar behaviors, which can reduce ocular irritation in specific formulations while maintaining potent biocidal efficacy[2].

The permanent positive charge on the central quaternary nitrogen provides the electrostatic driving force required to target and bind to negatively charged bacterial cell walls[3].

Quantitative Chemical Data

The following table summarizes the core physicochemical parameters of DIDAC, confirming its molecular weight and elemental composition[4],[5].

| Property | Value |

| IUPAC / Systematic Name | N,N-dimethyl-N-(8-methylnonyl)-8-methylnonan-1-aminium chloride |

| Common Name | Diisodecyldimethylammonium chloride (DIDAC) |

| CAS Registry Number | 91490-94-7 |

| Molecular Formula | C22H48ClN |

| Molecular Weight | 362.08 g/mol |

| Structural Class | Cationic Surfactant (Dialkyldimethylammonium) |

| Primary Commercial Trade Name | BTC 99 |

Mechanistic Action: Membrane Disruption Dynamics

The biocidal mechanism of DIDAC is a direct consequence of its amphiphilic structure. The causality of cell death follows a specific thermodynamic and electrostatic sequence. First, the cationic nitrogen headgroup is electrostatically attracted to the anionic phospholipids and teichoic acids on the microbial surface. Following adsorption, the highly hydrophobic, branched isodecyl tails intercalate into the lipid bilayer. The steric bulk of the isodecyl groups forces the lipid molecules apart, drastically increasing membrane fluidity and causing catastrophic structural destabilization, leading to the leakage of intracellular components (e.g., potassium ions, nucleic acids) and subsequent cell lysis.

Fig 1: Mechanistic pathway of DIDAC-mediated bacterial membrane disruption.

Analytical Workflows & Experimental Validation

Step-by-Step Methodology: Two-Phase Titration of DIDAC

Principle: DIDAC (cationic) forms a lipophilic ion-pair complex with an anionic dye (mixed indicator), partitioning into a chloroform layer to yield a pink color. Titration with a standardized anionic surfactant (Sodium Dodecyl Sulfate, SDS) displaces the dye into the aqueous phase, turning the chloroform layer colorless at the equivalence point.

-

Titrant Standardization (Self-Validation Step):

-

Prepare a 4.0 mM solution of SDS.

-

Titrate against a known, high-purity standard of Hyamine 1622 (benzethonium chloride) to determine the exact molarity of the SDS titrant.

-

-

Sample Preparation:

-

Accurately weigh an aliquot of the DIDAC raw material or formulation.

-

Dilute with deionized water to achieve an estimated DIDAC concentration of approximately 4.0 mM.

-

-

Phase Setup:

-

In a glass titration vessel, combine 15 mL of chloroform, 10 mL of deionized water, and 5 mL of acidic mixed indicator solution (dimidium bromide and disulphine blue).

-

Add 10 mL of the prepared DIDAC sample solution. The chloroform layer will immediately turn pink.

-

-

Titration Execution:

-

Titrate the mixture with the standardized SDS solution using a class-A burette.

-

Critical Causality: Vigorously shake or stir the two-phase mixture after every addition to ensure complete phase transfer and reaction of the lipophilic complex.

-

-

Endpoint Detection:

-

Observe the phase separation after shaking. The equivalence point is reached exactly when the pink color disappears from the bottom chloroform layer (becoming completely colorless), and the upper aqueous layer assumes a blue-grey tint.

-

-

Calculation:

-

Calculate the active weight percentage of DIDAC using the volume of SDS consumed, its standardized molarity, and the molecular weight of DIDAC (362.08 g/mol ).

-

Fig 2: Two-phase titration workflow for the quantitative analysis of DIDAC.

Formulation & Synergistic Applications

DIDAC is heavily integrated into industrial, institutional, and medical cleaning products. Its efficacy in these environments is strictly validated against European standard testing protocols, notably EN13624 (fungicidal/yeasticidal activity) and EN13727 (bactericidal activity)[6].

To maximize the biocidal kinetics of DIDAC, formulation scientists frequently employ synergistic pairing. For instance, combining DIDAC with chelating agents like tetrasodium EDTA[7] sequesters divalent cations (Ca2+, Mg2+) from the lipopolysaccharide layer of Gram-negative bacteria, artificially increasing membrane permeability and allowing DIDAC to penetrate more rapidly. Furthermore, recent advancements in cosmetic and personal care preservation demonstrate that combining QACs like DIDAC with alkylene glycol esters drastically reduces the minimum inhibitory concentration (MIC) required to prevent microbial spoilage[8].

References

-

LookChem. "Formula:C22H48N.Cl - LookChem". lookchem.com. Available at:[Link]

-

Google Patents. "WO 95/31958 - Antimicrobial QAC Compositions". googleapis.com. Available at:[Link]

- Google Patents. "US20180343859A1 - Fast Kill Disinfectant Wiping Composition and Premoistened Wipes Made From Same". google.com.

- Google Patents. "WO2025078569A1 - Antimicrobial composition". google.com.

- Google Patents. "WO2021191413A1 - Disinfectant compositions". google.com.

- Google Patents. "EP0542199A1 - Biocidal decylnonyl- and decylisononyl dimethylammonium compounds". google.com.

Sources

- 1. US20180343859A1 - Fast Kill Disinfectant Wiping Composition and Premoistened Wipes Made From Same - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP0542199A1 - Biocidal decylnonyl- and decylisononyl dimethylammonium compounds - Google Patents [patents.google.com]

- 4. C22H48N.Cl [lookchem.com]

- 5. CAS号列表_9_第80页_Chemicalbook [m.chemicalbook.com]

- 6. WO2021191413A1 - Disinfectant compositions - Google Patents [patents.google.com]

- 7. US20180343859A1 - Fast Kill Disinfectant Wiping Composition and Premoistened Wipes Made From Same - Google Patents [patents.google.com]

- 8. WO2025078569A1 - Antimicrobial composition - Google Patents [patents.google.com]

Diisodecyldimethylammonium chloride CAS number and chemical identifiers

An In-depth Technical Guide to Didecyldimethylammonium Chloride (DDAC)

A Note on Nomenclature: This guide focuses on Didecyldimethylammonium Chloride (DDAC) , the common and extensively studied quaternary ammonium compound with the CAS Number 7173-51-5. The term "diisodecyl" refers to a branched-chain isomer, for which there is limited specific technical data available. In many contexts, the terms are used interchangeably, though chemically they represent distinct structures. This guide will proceed with the data for the straight-chain didecyl compound, which is the subject of the vast majority of scientific literature and commercial applications.

Core Chemical Identity and Identifiers

Didecyldimethylammonium chloride (DDAC) is a cationic surfactant and a fourth-generation quaternary ammonium compound (QAC). Its molecular structure consists of a central nitrogen atom covalently bonded to two methyl groups and two straight-chain decyl groups (C10), with a chloride anion providing the counter-ion.[1][2] This amphiphilic structure, featuring a hydrophilic cationic "head" and two hydrophobic alkyl "tails," is the basis for its wide-ranging applications.

Chemical Identifiers

A precise understanding of a chemical substance begins with its unique identifiers, which are crucial for database searches, regulatory compliance, and scientific communication.

| Identifier | Value | Source |

| CAS Number | 7173-51-5 | [1][2][3] |

| EC Number | 230-525-2 | [3] |

| IUPAC Name | N-Decyl-N,N-dimethyldecan-1-aminium chloride | [1] |

| Molecular Formula | C22H48ClN | [1][2] |

| InChI Key | RUPBZQFQVRMKDG-UHFFFAOYSA-M | [1][3] |

| UNII | JXN40O9Y9B | [3] |

| Synonyms | DDAC, Dimethyldidecylammonium chloride, Quaternium-12, Bardac 22 | [1][2] |

Physicochemical Properties

The physical and chemical properties of DDAC dictate its behavior in various formulations and environments.

| Property | Value | Source |

| Molar Mass | 362.08 g/mol | [1][2] |

| Appearance | Colorless solid to a clear or slightly yellow liquid, depending on purity and formulation | [1][2] |

| Melting Point | Approximately 88-100 °C (Varies with purity) | [1][2] |

| Density | ~0.87 g/cm³ (at 20 °C) | [1][2] |

| Solubility | Soluble in water, ethanol, and other polar organic solvents. | [2] |

Synthesis and Manufacturing

The primary industrial synthesis of DDAC is a quaternization reaction. This process involves the reaction of a tertiary amine, didecylmethylamine, with an alkylating agent, typically methyl chloride.

The reaction is generally carried out in a suitable solvent, such as industrial alcohol or isopropanol, under controlled temperature and pressure to ensure high conversion rates and purity.[4] Catalysts may be used to improve the reaction speed and overall efficiency of the process.[4]

Caption: Generalized synthesis pathway for DDAC.

Mechanism of Action: Antimicrobial Activity

DDAC exerts its potent biocidal activity primarily through the disruption of microbial cell membranes.[1] This mechanism is a hallmark of cationic surfactants and is effective against a broad spectrum of bacteria, fungi, and enveloped viruses.

The process can be described in a multi-step model:

-

Adsorption and Binding: The positively charged cationic head of the DDAC molecule is electrostatically attracted to the negatively charged components of the microbial cell wall and membrane (e.g., teichoic acids in Gram-positive bacteria, phospholipids).

-

Hydrophobic Interaction: The long, hydrophobic decyl chains penetrate the lipid bilayer of the cell membrane.

-

Membrane Disruption: This insertion disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability.[5]

-

Leakage of Intracellular Components: The compromised membrane allows essential intracellular components, such as potassium ions, proteins, and nucleotides, to leak out, leading to metabolic collapse.[5]

-

Enzyme Inactivation: DDAC can also denature essential cellular enzymes, further contributing to cell death.

This disruption of the fundamental barrier between the cell and its environment is a rapid and efficient killing mechanism.[5]

Caption: DDAC's mechanism of antimicrobial action.

Applications in Research and Drug Development

While DDAC is widely known as a disinfectant, its properties are leveraged in several areas relevant to scientific research and pharmaceutical development.

-

Disinfectant and Biocide: Its primary application is as a broad-spectrum disinfectant in hospitals, laboratories, and food processing facilities. It is effective even in the presence of organic soil and hard water, making it a robust choice for challenging environments.[6]

-

Wood Preservation: DDAC is used as a fungicide and termiticide to protect wood products from decay and insect attack.[7]

-

Phase Transfer Catalyst: In organic synthesis, DDAC can act as a phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic).

-

Formulation Excipient: In some topical and cosmetic formulations, related quaternary ammonium compounds are used for their antistatic and conditioning properties.[8]

-

Nanoparticle Synthesis: The bromide salt of the related compound, didodecyldimethylammonium bromide (DDAB), has been utilized in the synthesis of nanostructured lipid carriers and other nanoparticles for potential drug delivery applications.

Experimental Protocols: Evaluating Antimicrobial Efficacy

A standard method to assess the bactericidal activity of a disinfectant like DDAC is the Suspension Test (e.g., EN 1276 or ASTM E2315).

Protocol: Quantitative Suspension Test for Bactericidal Activity

-

Preparation of Test Organism: Culture a target bacterium (e.g., Escherichia coli) in a suitable liquid broth to achieve a logarithmic growth phase. Centrifuge, wash, and resuspend the cells in a standardized hard water or saline solution to a final concentration of approximately 1.5–5.0 x 10⁸ CFU/mL.

-

Preparation of Disinfectant Solutions: Prepare a series of dilutions of the DDAC product in standardized hard water to bracket the expected effective concentration.

-

Exposure: At time zero, add 1 part of the bacterial suspension to 8 parts of the DDAC solution and 1 part of an interfering substance (e.g., bovine albumin solution, to simulate organic soil). Mix immediately.

-

Contact Time: Maintain the mixture at a controlled temperature (e.g., 20°C) for a specified contact time (e.g., 5 minutes).

-

Neutralization: After the contact time, transfer a 1 mL aliquot of the mixture to 9 mL of a validated neutralizing solution to stop the antimicrobial action of the DDAC.

-

Enumeration: Perform serial dilutions of the neutralized sample and plate onto a non-selective agar medium.

-

Incubation and Counting: Incubate the plates (e.g., 24-48 hours at 37°C) and count the number of surviving colonies (CFU/mL).

-

Calculation: Calculate the logarithmic reduction in viable counts compared to a control sample performed with hard water instead of the disinfectant. A log reduction ≥ 5 is typically required to demonstrate bactericidal efficacy.

Safety and Toxicological Profile

DDAC is classified as a hazardous substance and requires careful handling.

-

Human Health: It is harmful if swallowed and can cause severe skin burns and serious eye damage. Inhalation of mists can cause respiratory irritation.[7] Standard personal protective equipment (PPE), including gloves, safety glasses, and appropriate respiratory protection, is mandatory when handling concentrated solutions.

-

Environmental Hazards: DDAC is very toxic to aquatic life with long-lasting effects. Due to its stability, it can persist in wastewater systems.[1] Therefore, release into the environment must be strictly avoided, and disposal must be conducted through approved waste management facilities.

Conclusion

Didecyldimethylammonium chloride is a highly effective and versatile quaternary ammonium compound with a well-understood mechanism of action. Its primary role as a broad-spectrum disinfectant is supported by its robust performance under challenging conditions. While its toxicological profile necessitates careful handling and environmental stewardship, its utility in disinfection, preservation, and chemical synthesis makes it a compound of significant importance in both industrial and research settings.

References

-

Takahashi, I., et al. (2007). Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coli and morphological changes of the cells. PubMed. [Link]

-

LookChem. (n.d.). Cas 3401-74-9, Didodecyl dimethyl ammonium chloride. Retrieved from LookChem. [Link]

-

European Chemicals Agency (ECHA). (n.d.). Didodecyldimethylammonium chloride - Identity. Retrieved from ECHA. [Link]

-

Wikipedia. (n.d.). Didecyldimethylammonium chloride. Retrieved from Wikipedia. [Link]

-

PubChem. (n.d.). Didecyldimethylammonium Chloride. Retrieved from PubChem. [Link]

-

European Chemicals Agency (ECHA). (n.d.). Dodecyldimethylammonium chloride - Identity. Retrieved from ECHA. [Link]

-

PubChem. (n.d.). Dilauryldimethylammonium chloride. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). Dicetyldimethylammonium chloride. Retrieved from PubChem. [Link]

-

Pamu Kimya. (n.d.). Didecyldimethylammonium Chloride. Retrieved from Pamu Kimya. [Link]

- Google Patents. (n.d.). CN101914026B - Process for preparing didecyl dimethyl ammonium chloride.

-

Academia.edu. (n.d.). Efficacy of Didecyl Dimethyl Ammonium Chloride (DDAC), Disodium Octaborate Tetrahydrate (DOT), and Chlorothalonil (CTL) against Common Mold Fungi. Retrieved from Academia.edu. [Link]

-

Wikipedia. (n.d.). Dimethyldioctadecylammonium chloride. Retrieved from Wikipedia. [Link]

Sources

- 1. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]

- 2. pamukimya.com [pamukimya.com]

- 3. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. Cost-effective disinfection with DDAC [arxada.com]

- 7. (PDF) Efficacy of Didecyl Dimethyl Ammonium Chloride (DDAC), Disodium Octaborate Tetrahydrate (DOT), and Chlorothalonil (CTL) against Common Mold Fungi [academia.edu]

- 8. Canadian Categorization Results - List [canadachemicals.oecd.org]

solubility profile of Diisodecyldimethylammonium chloride in organic solvents

This guide details the solubility profile, solvation thermodynamics, and characterization protocols for Diisodecyldimethylammonium chloride (DIDAC) . It is designed for formulation scientists and process engineers requiring precise physicochemical data for drug delivery systems, biocidal formulations, and phase-transfer catalysis.[1]

Executive Summary & Molecular Architecture

Diisodecyldimethylammonium chloride (DIDAC) is a cationic surfactant belonging to the dialkyl quaternary ammonium class. Unlike its straight-chain analog (Didecyldimethylammonium chloride, DDAC, CAS 7173-51-5), DIDAC features branched isodecyl chains.[1] This structural branching disrupts crystalline packing, significantly lowering the melting point and altering solvation kinetics in non-polar media.

Molecular Specifications

-

Chemical Structure: Two isodecyl (branched C10) tails, two methyl groups, quaternary nitrogen, chloride counterion.

-

CAS Number: 38431-14-0 (Generic/Isomeric variants often referenced under dialkyl quat categories).[1]

-

Physical State: Viscous liquid or low-melting paste (due to branching), contrasting with the solid/crystalline nature of pure straight-chain analogs.[1]

Solvation Mechanism

The solubility of DIDAC is governed by a competitive interaction mechanism :

-

Cationic Head Group (

): Demands high dielectric constant solvents (water, alcohols) for ion-dipole stabilization.[1] -

Dual Hydrophobic Tails (

branched): Drive solubility in lipophilic and aromatic solvents via London Dispersion forces.[1] -

Branching Effect: The iso-structure increases free volume, enhancing solubility in intermediate polarity solvents (ketones, esters) compared to rigid linear analogs.

Solubility Profile

The following data categorizes DIDAC solubility based on solvent polarity and functional class. Data is synthesized from standard thermodynamic behaviors of dialkyl quaternary ammoniums.

Quantitative Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Status | Mechanism & Notes |

| Protogenic / Polar | Water | Soluble / Dispersible | Forms micelles/gels at high concentrations.[1] Solubility is temperature-dependent; often exhibits a Krafft point < 0°C due to branching.[1] |

| Methanol / Ethanol | Miscible | Primary solvation via ion-dipole interactions.[1] Preferred carrier solvents for commercial formulations (e.g., 50-80% solutions).[1] | |

| Isopropanol | Miscible | Excellent cosolvent; balances head-group solvation with tail compatibility.[1] | |

| Chlorinated | Chloroform | Freely Soluble | High solubility due to specific solvation of the chloride ion and compatibility with alkyl chains. |

| Dichloromethane (DCM) | Freely Soluble | Standard solvent for extraction and partitioning protocols.[1] | |

| Aromatic | Benzene / Toluene | Highly Soluble | |

| Ketones | Acetone | Soluble | Good solubility, though less than alcohols.[2] Often used for recrystallization/purification when mixed with non-polar antisolvents.[1] |

| Aliphatic | n-Hexane | Insoluble / Poor | Critical Distinction: The ionic head group is incompatible with purely non-polar aliphatics.[1] DIDAC may form inverted micelles or separate as an oil.[1] |

| Cyclohexane | Sparingly Soluble | Slightly better than hexane due to ring structure, but generally requires a polar cosolvent (e.g., 5% isopropanol). |

Thermodynamic Insight: The "Hexane Exclusion"

Despite having two C10 chains, DIDAC is insoluble in pure hexane. The lattice energy (or cohesive energy of the liquid ion pair) exceeds the solvation energy provided by weak dispersion forces of hexane. To solubilize DIDAC in aliphatics, a cosolvent (acting as a "coupler") such as hexanol or isopropanol is strictly required to solvate the ionic head group.

Experimental Protocols

To validate solubility or quantify DIDAC in organic matrices, the following self-validating protocols are recommended.

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this to determine the saturation limit (

-

Preparation: Add excess DIDAC (approx. 2 g) to 10 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Seal and agitate at constant temperature (

C) for 24 hours using an orbital shaker (200 rpm). -

Separation: Centrifuge at 5,000

for 15 minutes to pellet undissolved material. Note: If a gel forms, temperature adjustment or filtration through a 0.45 -

Quantification: Remove supernatant. Evaporate solvent gravimetrically (if non-volatile impurities are absent) or analyze via Two-Phase Titration (Protocol B).[1]

Protocol B: Epton Two-Phase Titration (Quantification)

The industry standard for quantifying QACs in solution, relying on ion-pair extraction.[1]

-

Reagents:

-

Mechanism:

-

Anionic dye (Disulphine Blue) complexes with cationic DIDAC

Blue ( -

Titration with anionic SLS displaces the dye.

-

End point: DIDAC-SLS complex forms; Dye returns to water layer

Pink (

-

-

Step-by-Step:

-

Aliquot 10 mL of DIDAC solution into a stoppered measuring cylinder.

-

Add 15 mL

, 10 mL water, and 5 mL Mixed Acid Indicator. -

Shake vigorously.[1] The organic layer should be blue (indicating QAC presence).

-

Titrate with SLS, shaking after each addition.

-

End Point: The chloroform layer changes from blue to colorless/pink.

-

Visualization of Solvation & Workflows

Figure 1: Solvation Thermodynamics of DIDAC

This diagram illustrates the competing forces that dictate DIDAC's solubility profile.

Caption: Thermodynamic competition between head-group ionization and tail-group dispersion forces determines solvent compatibility.[1]

Figure 2: Solubility Determination Workflow

A decision tree for selecting the correct experimental protocol based on solvent type.

Caption: Decision matrix for selecting between Gravimetric (Method A) and Titration (Method B) protocols.

Applications & Formulation Insights

-

Phase Transfer Catalysis (PTC): DIDAC is an effective PTC because it is soluble in both organic (toluene/chloroform) and aqueous phases.[1] The branched chains often provide higher reaction rates in nucleophilic substitutions compared to linear analogs by creating a more disordered, accessible interface.

-

Emulsifiable Concentrates (ECs): When formulating ECs for agrochemicals, avoid using pure aliphatic hydrocarbons (like kerosene) as the sole solvent. Use Aromatic 150 or Xylene as the primary carrier, or add a polar coupler (e.g., Cyclohexanone or 2-Ethylhexanol) to prevent DIDAC precipitation at low temperatures.[1]

-

Corrosion Inhibition: The high solubility in aromatics allows DIDAC to be formulated into oil-field corrosion inhibitors where it films on metal surfaces.[1] The branched structure improves film persistence under high-shear flow compared to linear chains.[1]

References

-

PubChem. (2024).[1] Didecyldimethylammonium chloride (Compound Summary).[1][4][5][6][7][8][9] National Library of Medicine.[1] [Link][1]

-

ECHA. (2024).[1] Registration Dossier - Didecyldimethylammonium chloride.[1] European Chemicals Agency.[1] [Link][1]

-

ASTM International. (2021).[1] ASTM D3049-89(2009): Standard Test Method for Synthetic Anionic Ingredient by Cationic Titration.[1] (Adapted for Cationic determination).[1] [Link][1]

-

Ralston, A. W., et al. (1948). The Solubilities of Long-Chain Dialkyldimethylammonium Chlorides in Organic Solvents.[1][8] The Journal of Organic Chemistry. [Link]

Sources

- 1. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]

- 2. drugfuture.com [drugfuture.com]

- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. keruichemical.com [keruichemical.com]

- 6. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atamankimya.com [atamankimya.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Didecyldimethylammonium chloride (Ref: P0151) [sitem.herts.ac.uk]

mechanism of action of Diisodecyldimethylammonium chloride as a biocide

An In-Depth Technical Guide to the Biocidal Mechanism of Diisodecyldimethylammonium Chloride (DIDAC)

Introduction

Diisodecyldimethylammonium chloride (DIDAC) is a fourth-generation quaternary ammonium compound (QAC), a class of cationic surfactants renowned for their potent, broad-spectrum antimicrobial properties.[1][2] As a dual-chain QAC, DIDAC exhibits superior biocidal activity and is a cornerstone active ingredient in disinfectants, sanitizers, and antiseptics used across healthcare, industrial, and institutional settings.[3][4] Its effectiveness stems from a rapid and multifaceted assault on microbial cells, primarily targeting the cytoplasmic membrane.[3][5] This guide provides a detailed exploration of the molecular mechanisms underpinning DIDAC's biocidal action, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Foundation of Biocidal Activity

The potent antimicrobial efficacy of DIDAC is intrinsically linked to its molecular architecture. As a cationic surfactant, its structure is amphiphilic, comprising two key moieties:

-

A Cationic "Head": A positively charged quaternary nitrogen atom. This feature is crucial for the initial interaction with the predominantly negatively charged surfaces of microorganisms.[6]

-

Two Hydrophobic "Tails": Two non-polar isodecyl (C10) alkyl chains. These twin chains enhance its surface activity and ability to penetrate the lipid-rich core of microbial membranes, a key advantage of fourth-generation QACs.[2][7]

This dual nature allows DIDAC to readily associate with and subsequently disrupt the fundamental barrier between the microorganism and its environment: the cell membrane.

The Core Mechanism: A Multi-Step Assault on the Microbial Cell Membrane

The primary mode of action for DIDAC is the catastrophic disruption of the microbial cytoplasmic membrane.[3][8][9] This process is not a single event but a sequential cascade that progressively compromises membrane integrity and function, ultimately leading to cell death. The mechanism can be delineated into several key stages.[10][11]

Stage 1: Electrostatic Adsorption and Surface Binding

The biocidal process begins with the electrostatic attraction between the positively charged cationic head of the DIDAC molecule and the net negative charge of the microbial cell surface.[6] In bacteria, this negative charge is conferred by components such as teichoic acids in the cell wall of Gram-positive bacteria and the lipopolysaccharides (LPS) of the outer membrane in Gram-negative bacteria.[6] This initial adsorption concentrates DIDAC molecules at the cell surface, facilitating the subsequent disruptive steps.

Stage 2: Intercalation and Membrane Disorganization

Following adsorption, the hydrophobic twin alkyl chains of DIDAC penetrate and intercalate into the lipid bilayer of the cytoplasmic membrane.[5][7] This insertion disrupts the highly ordered structure of the membrane phospholipids. The presence of the bulky DIDAC molecules creates voids and weakens the intermolecular interactions between the lipid molecules, leading to an increase in membrane fluidity and a loss of structural integrity.[9]

Stage 3: Permeability Breach and Leakage of Cellular Contents

As the membrane becomes disorganized, its function as a selective barrier is compromised. This leads to a significant increase in permeability, causing the leakage of essential low-molecular-weight intracellular components, such as potassium ions, phosphates, and metabolic precursors.[8][11] At sufficient concentrations, this damage escalates, resulting in the efflux of larger molecules like proteins, RNA, and DNA, which can be quantified experimentally.[9][12][13] This loss of critical cellular constituents cripples metabolic function.

Stage 4: Metabolic Collapse and Cell Lysis

The widespread leakage of ions dissipates the crucial electrochemical gradients (proton motive force) across the membrane, a process known as membrane depolarization.[6] This effectively short-circuits the cell's energy-generating systems, such as ATP synthesis, and halts membrane-dependent transport processes. Concurrently, the degradation of proteins and nucleic acids ensues.[10][11] The final stage often involves the activation of autolytic enzymes within the cell wall, leading to complete cell lysis.[11] At higher concentrations of DIDAC, visible morphological damage, such as the formation of protrusions or "blebs" on the cell surface, has been observed through electron microscopy.[9][13]

Intracellular Targets and Secondary Effects

While membrane disruption is the primary lethal event, DIDAC also exerts secondary effects by interacting with intracellular components once the membrane is breached:

-

Denaturation of Proteins: As a surfactant, DIDAC can disrupt the tertiary structure of proteins, leading to denaturation and loss of function. This includes essential cytoplasmic and membrane-bound enzymes.[4]

-

Interaction with Nucleic Acids: Evidence suggests that QACs can also interact with and bind to DNA, further disrupting cellular processes.[10]

Spectrum of Antimicrobial Activity

DIDAC exhibits a broad spectrum of activity, effective against a wide range of microorganisms.[3][5] However, susceptibility can vary between microbial groups, largely due to differences in their cell envelope structure.

| Microbial Group | Susceptibility | Rationale for Susceptibility |

| Gram-Positive Bacteria | High | The relatively simple peptidoglycan cell wall allows DIDAC easy access to the cytoplasmic membrane.[8][14] |

| Gram-Negative Bacteria | Moderate | The outer membrane, containing lipopolysaccharides (LPS), acts as an additional barrier, reducing DIDAC's access to the inner cytoplasmic membrane.[8][14] |

| Fungi (Yeasts & Molds) | High | DIDAC is effective against fungi, targeting the plasma membrane within the chitinous cell wall.[3][5] |

| Enveloped Viruses | High | The lipid envelope of viruses like influenza and coronaviruses is highly susceptible to disruption by the surfactant action of DIDAC.[3][10] |

Factors Influencing Biocidal Efficacy

The practical effectiveness of DIDAC is influenced by several physicochemical factors. Understanding these variables is critical for optimizing formulation and application protocols in real-world scenarios.

| Factor | Impact on Efficacy | Causality |

| Concentration | Increases efficacy. | Higher concentrations accelerate all stages of membrane disruption, transitioning the effect from bacteriostatic (growth-inhibiting) to bactericidal (killing).[2][8][15] |

| Contact Time | Increases efficacy. | Sufficient time is required for DIDAC to adsorb, penetrate, and induce lethal damage to the cell.[8][15] |

| Temperature | Increases efficacy. | Higher temperatures increase membrane fluidity, potentially enhancing DIDAC's ability to intercalate into the lipid bilayer.[8] |

| pH | More effective in alkaline conditions. | Alkaline pH can increase the negative charge on the microbial cell surface, enhancing the initial electrostatic attraction to the cationic DIDAC molecule.[8] |

| Organic Load | Decreases efficacy. | Organic matter such as blood, soil, or proteins can bind to and neutralize DIDAC molecules, reducing the available concentration to act on microbes.[8] |

| Water Hardness | Decreases efficacy. | Divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water can interfere with the interaction between DIDAC and the bacterial cell surface.[8] |

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action and quantify the efficacy of DIDAC, a series of standardized laboratory protocols are employed.

Protocol 1: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

This protocol determines the lowest concentration of DIDAC that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).

Methodology:

-

Preparation of Inoculum: Culture the test microorganism (e.g., E. coli ATCC 25922) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[8]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of a DIDAC stock solution in sterile cation-adjusted Mueller-Hinton broth.[8]

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth and inoculum, no DIDAC) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of DIDAC in which no visible turbidity (growth) is observed.[8]

-

MBC Determination: Subculture 100 µL from the wells corresponding to the MIC and higher concentrations onto an appropriate agar medium.

-

Incubation & Enumeration: Incubate the agar plates for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 2: Assessment of Membrane Damage via Nucleic Acid Leakage Assay

This protocol quantifies membrane damage by measuring the leakage of nucleic acids (which absorb light at 260 nm) from the cell.

Methodology:

-

Cell Preparation: Grow the test microorganism to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with a sterile buffer (e.g., phosphate-buffered saline), and resuspend to a standardized optical density.

-

Treatment: Expose aliquots of the cell suspension to various concentrations of DIDAC (including a no-biocide control) for a defined contact time.

-

Separation: Centrifuge the samples to pellet the intact cells.

-

Measurement: Carefully collect the supernatant. Measure the absorbance of the supernatant at 260 nm (A₂₆₀) using a spectrophotometer.[6]

-

Data Analysis: An increase in the A₂₆₀ of the supernatant from treated cells compared to the control indicates a loss of membrane integrity and leakage of nucleic acids.

Conclusion

The biocidal action of Diisodecyldimethylammonium chloride is a potent, multi-stage process centered on the rapid and irreversible disruption of the microbial cell membrane. Its cationic and amphiphilic structure facilitates a cascade of events from electrostatic binding to membrane permeabilization, culminating in metabolic collapse and cell death. A thorough understanding of this mechanism, along with the environmental factors that influence its efficacy, is paramount for the rational design of effective disinfectant formulations and for developing strategies to mitigate the growing challenge of antimicrobial resistance. The experimental frameworks provided herein offer robust systems for validating these mechanistic claims and quantifying the potent efficacy of this essential biocide.

References

-

MDPI. (2021). Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials. Available at: [Link]

-

ASM Journals. (2015). Quaternary Ammonium Biocides: Efficacy in Application. Applied and Environmental Microbiology. Available at: [Link]

-

PMC. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Available at: [Link]

-

(2015). Quaternary ammonium biocides as antimicrobial agents protecting historical wood and brick*. Available at: [Link]

-

Evans Vanodine. (2021). Residual Biocidal Activity - QACs. Available at: [Link]

-

PubMed. (2007). Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells. Available at: [Link]

-

AERU. Didecyldimethylammonium chloride (Ref: P0151). Available at: [Link]

-

ResearchGate. The effects of didodecyl dimethyl ammonium chloride on microbial communities and resistance genes in floc, granular and biofilm denitrification sludge. Available at: [Link]

-

ResearchGate. Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coli and Morphological Changes of the Cells. Available at: [Link]

-

Microbe Investigations. (2024). How to Test the Efficacy of Biocides. Available at: [Link]

-

MDPI. (2024). Synergistic Bactericidal Effects of Quaternary Ammonium Compounds with Essential Oil Constituents. Available at: [Link]

-

ResearchGate. (2025). (PDF) The influence of Didecyldimethylammonium Chloride on the morphology and elemental composition of Staphylococcus aureus as determined by NanoSAM. Available at: [Link]

-

PMC. (2022). Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations. Available at: [Link]

-

Ataman Kimya. DIDECYLDIMONIUM CHLORIDE. Available at: [Link]

-

IWA Publishing. (2023). Efficacy testing of non-oxidizing biocides for polyamide membrane biofouling prevention using a modified CDC biofilm reactor. AQUA - Water Infrastructure, Ecosystems and Society. Available at: [Link]

-

PMC. (2022). Didecyldimethylammonium Chloride- and Polyhexamethylene Guanidine-Resistant Bacteria Isolated from Fecal Sludge and Their Potential Use in Biological Products for the Detoxification of Biocide-Contaminated Wastewater Prior to Conventional Biological Treatment. Available at: [Link]

-

Canada.ca. (2025). Guidance on efficacy requirements for biocides: Planning your test product and testing. Available at: [Link]

-

InfectProtect. (2021). Biocide efficacy testing: What does it all mean?. Available at: [Link]

-

Innovatech Labs. BEST Assay™ Method. Available at: [Link]

-

Academic Journals. (2013). The influence of Didecyldimethylammonium Chloride on the morphology and elemental composition of Staphylococcus aureus as determined by NanoSAM. Available at: [Link]

Sources

- 1. Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials | MDPI [mdpi.com]

- 2. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. mdpi.com [mdpi.com]

- 5. Didecyldimethylammonium chloride (Ref: P0151) [sitem.herts.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Didecyldimethylammonium Chloride- and Polyhexamethylene Guanidine-Resistant Bacteria Isolated from Fecal Sludge and Their Potential Use in Biological Products for the Detoxification of Biocide-Contaminated Wastewater Prior to Conventional Biological Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. academicjournals.org [academicjournals.org]

- 14. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbe-investigations.com [microbe-investigations.com]

Thermodynamic Stability of Diisodecyldimethylammonium Chloride Solutions: A Technical Guide

Part 1: Executive Summary & Molecular Architecture[1]

Diisodecyldimethylammonium chloride (DIDAC) represents a specific subclass of quaternary ammonium compounds (QACs) distinguished by its branched alkyl chains .[1][2] While often conflated with its linear analog, Didecyldimethylammonium chloride (DDAC), the thermodynamic profile of DIDAC is distinct. The branching at the hydrophobic tail introduces steric bulk that fundamentally alters its self-assembly, phase behavior, and thermal transitions.

This guide provides a rigorous thermodynamic analysis of DIDAC solutions, focusing on the energetic drivers of micellization, phase boundary limits, and chemical stability protocols.[1]

Structural Classification & Physicochemical Baseline[1]

| Property | Specification | Thermodynamic Implication |

| Chemical Name | Diisodecyldimethylammonium chloride | Branched hydrophobe |

| CAS Number | 38431-30-2 (Typical) | Isomeric mixture implies broad phase transitions |

| Molecular Weight | ~362.1 g/mol | Diffusion coefficients, colligative properties |

| Hydrophobe Structure | Branched C10 (Isodecyl) | Increased Critical Packing Parameter ( |

| Physical State (25°C) | Viscous Liquid | Lower |

| Critical Micelle Conc.[1][2] (CMC) | ~0.5 – 1.5 mM (Est.) | Higher than linear DDAC (~0.18 mM) due to steric hindrance |

Part 2: Thermodynamics of Self-Assembly[1][2]

The stability of DIDAC in solution is governed by the delicate balance between the hydrophobic effect (entropic driver) and headgroup repulsion (enthalpic penalty).

The Micellization Process

Unlike linear surfactants, the branched tails of DIDAC prevent tight crystalline packing. This results in a higher Critical Micelle Concentration (CMC) and a shift in the standard free energy of micellization (

The thermodynamic stability of the micelle is described by:

[2]-

Entropic Drive (

): The release of structured water ("icebergs") around the hydrophobic tails upon aggregation is the primary driving force. For DIDAC, the branched tails disrupt water structure less effectively than linear tails per carbon atom, slightly reducing this driving force compared to DDAC.[1] -

Enthalpic Penalty (

): Generally slightly exothermic or near-zero at room temperature.[1][2] The steric repulsion between branched tails in the micelle core adds a positive enthalpic term, destabilizing the micelle relative to the linear form.

Visualization: Thermodynamic Cycle of Micellization

The following diagram illustrates the energy landscape DIDAC navigates during self-assembly.

Figure 1: Thermodynamic cycle of DIDAC micellization.[1][2] Note that tail branching acts as a destabilizing factor for the micelle state, effectively raising the CMC compared to linear analogs.

Part 3: Phase Behavior & Stability Boundaries[1]

The Krafft Temperature & Solubility

One of DIDAC's distinct advantages over linear QACs is its suppressed Krafft point .[1][2]

-

Linear DDAC: High Krafft point; tends to form hydrated crystals/gels at room temperature.[1][2]

-

Branched DIDAC: The branching disrupts crystal lattice formation.[2] Consequently, DIDAC remains thermodynamically stable as a solution (isotropic phase) at much lower temperatures (often <0°C).[1]

Lyotropic Liquid Crystal Phases

At high concentrations, DIDAC exhibits lyotropic mesophases.[1][2] However, the Critical Packing Parameter (CPP) predicts a shift in phase geometry:

Where:

- = Volume of hydrophobic tail (High for DIDAC due to branching)

- = Optimal headgroup area[1][2]

- = Critical chain length (Effective length is shorter for branched chains)[2]

Result:

Part 4: Chemical Stability & Degradation Pathways[1]

While thermodynamically stable regarding phase separation (metastable), chemical stability is absolute within specific pH/T windows.[1][2]

Hydrolytic Stability

DIDAC lacks hydrolyzable bonds (esters, amides).[1][2]

-

Mechanism: The C-N bond is resistant to nucleophilic attack by water or hydroxide ions under ambient conditions.[1][2]

Thermal Degradation (Hofmann Elimination)

The primary degradation pathway is Hofmann Elimination , occurring only under extreme conditions (high T, high pH).[1]

[2]Visualization: Stability Testing Workflow

Figure 2: Experimental workflow for validating the thermodynamic and chemical stability of DIDAC solutions.

Part 5: Experimental Protocols

Protocol: Determination of CMC via Conductivity

This method is self-validating: the intersection of two linear regimes confirms the CMC.

-

Preparation: Prepare a 20 mM stock solution of DIDAC in ultra-pure water (18.2 MΩ·cm).

-

Calibration: Calibrate conductivity probe (K=1.0 or 0.1 cm⁻¹) with KCl standards.

-

Titration:

-

Add stock solution stepwise to a stirred vessel of pure water.

-

Maintain temperature at 25.0°C ± 0.1°C (Thermostatic bath).

-

-

Measurement: Record conductivity (

) after signal stabilization (approx. 2 min per step). -

Analysis: Plot

vs. Concentration (

Protocol: Accelerated Stability Testing (Hofmann Elimination Screen)

-

Sample: Prepare 1% DIDAC solution at pH 12 (adjusted with NaOH).

-

Incubation: Seal in ampoules and incubate at 80°C for 14 days.

-

Analysis: Analyze via HPLC-MS.

References

-

Feitosa, E., et al. (2000).[1][2][3] Phase transition in dioctadecyldimethylammonium bromide and chloride vesicles prepared by different methods. Chemistry and Physics of Lipids. Link

-

NIST. (2012).[1][2] Didecylammonium chloride Thermophysical Property Data. NIST/TRC Web Thermo Tables.[1][2][4] Link

-

PubChem. (2023).[1][2] Didecyldimethylammonium Chloride Compound Summary. National Library of Medicine.[1][2] Link

-

Rosen, M. J., & Kunjappu, J. T. (2012).[1][2] Surfactants and Interfacial Phenomena. John Wiley & Sons.[1][2] (Standard text for QAC thermodynamics).

-

Han, Z., et al. (2013).[1][2][5] Physicochemical Properties and Phase Behavior of Didecyldimethylammonium Chloride/Alkyl Polyglycoside Surfactant Mixtures. Link

Sources

- 1. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dicetyldimethylammonium chloride | C34H72N.Cl | CID 15743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. didecylammonium chloride -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 5. colab.ws [colab.ws]

An In-depth Technical Guide on the Toxicological Data and Safety Profile of Diisodecyldimethylammonium Chloride

This guide provides a comprehensive overview of the toxicological data and safety profile of Diisodecyldimethylammonium chloride (DIDAC), a quaternary ammonium compound widely used as a disinfectant, antiseptic, and biocide.[1] This document is intended for researchers, scientists, and drug development professionals to support informed decision-making and risk assessment.

Introduction to Diisodecyldimethylammonium Chloride (DIDAC)

Diisodecyldimethylammonium chloride (DIDAC) is a cationic surfactant with a broad spectrum of antimicrobial activity against bacteria, fungi, and algae.[1] Its mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death.[2][3] DIDAC is a key active ingredient in numerous disinfectant formulations used in healthcare, food processing, and industrial settings.[4]

| Property | Value | Reference |

| CAS Number | 7173-51-5 | [5] |

| Molecular Formula | C22H48ClN | [5] |

| Molecular Weight | 362.09 g/mol | [6] |

| Appearance | Colorless crystals or liquid | [5] |

| Solubility in Water | 0.65 g/L at 20°C | [5] |

| Vapor Pressure | <4.3 x 10-5 mm Hg at 25°C | [5] |

| log Kow | 2.59 at 20°C, pH 7 | [5] |

Toxicological Profile

The toxicological profile of DIDAC has been evaluated through various studies, including acute, sub-chronic, and chronic toxicity assessments, as well as investigations into its genotoxicity, carcinogenicity, and reproductive and developmental effects.

Acute toxicity studies assess the adverse effects of a substance after a single or short-term exposure.

-

Oral Toxicity: DIDAC is classified as having moderate acute oral toxicity.[5] The oral LD50 in rats has been reported to be 84 mg/kg and 238 mg/kg.[6][7]

-

Dermal Toxicity: It is considered to be a severe dermal irritant.[5][8]

-

Inhalation Toxicity: Acute inhalation toxicity is relatively high, with an LC50 of 0.07 mg/L, classifying it into GHS category 2 for inhalation toxicity.[7]

These studies evaluate the effects of repeated exposure to a substance over a longer period.

-

A 90-day dietary study in rats established a systemic No-Observed-Adverse-Effect Level (NOAEL) of 1,000 ppm.[9]

-

In a chronic dietary toxicity study in dogs, the NOAEL for DIDAC was suggested to be 10 mg/kg/day.[7]

-

A 13-week inhalation study in rats determined a NOAEL of 0.11 mg/m³.[10] Effects at higher concentrations included decreased body weight and mild to moderate lung inflammation.[10]

Genotoxicity studies assess the potential of a substance to damage genetic material. Based on available data, DIDAC is not considered to be a germ cell mutagen.[6]